2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxazole ring, a trifluoromethyl group, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the benzoxazole ring, introduction of the trifluoromethyl group, and sulfonamide formation. Common synthetic routes may include:
Formation of Benzoxazole Ring: This step often involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(trifluoromethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(trifluoromethyl)benzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(methyl)benzene-1-sulfonamide
- 2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(fluoromethyl)benzene-1-sulfonamide
Uniqueness
The presence of the trifluoromethyl group in 2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(trifluoromethyl)benzene-1-sulfonamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-5-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O3S/c1-24(2)9-14-12-8-11(4-6-15(12)27-22-14)23-28(25,26)16-7-10(17(19,20)21)3-5-13(16)18/h3-8,23H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPBMAXJTQZKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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